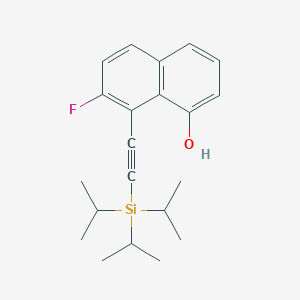

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is an organic compound that contains fluorine, silicon, and hydroxyl functional groups. It is known for its unique structural features, which make it a valuable intermediate in organic synthesis and various chemical research applications .

Méthodes De Préparation

The synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol typically involves the introduction of fluorine, silicon, and ethynyl groups onto a naphthalenediol scaffold. The synthetic route may include the following steps:

Starting Material: The synthesis begins with a naphthalenediol derivative.

Fluorination: Introduction of the fluorine atom at the 7-position using a fluorinating agent.

Silylation: Attachment of the triisopropylsilyl group to the ethynyl moiety.

Final Assembly: Coupling of the fluorinated naphthalenediol with the silylated ethynyl group under specific reaction conditions

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules

Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions vary based on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its unique structural properties, which allow for significant interactions with biological targets.

Case Study: Antiviral Activity

A study demonstrated that derivatives of naphthalene compounds exhibit antiviral properties. Specifically, 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol was synthesized and evaluated for its efficacy against viral infections. The results indicated a promising antiviral activity, suggesting its potential as a lead compound in antiviral drug development .

Materials Science

In materials science, this compound is explored for its utility in developing advanced materials with specific electronic and optical properties.

Data Table: Material Properties Comparison

| Property | This compound | Reference |

|---|---|---|

| Optical Absorption Range | UV-visible spectrum (200-800 nm) | |

| Thermal Stability | Decomposes above 300°C | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Analytical Chemistry

The compound serves as a key intermediate in the synthesis of other complex molecules, facilitating the study of reaction mechanisms and the development of analytical methods.

Case Study: Synthesis Pathway

Research has documented the synthesis pathway for this compound, highlighting its role as an intermediate in producing more complex naphthalene derivatives. The study utilized various spectroscopic techniques to confirm the structure and purity of the synthesized product .

Mécanisme D'action

The mechanism by which 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine and ethynyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol include:

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate: This compound has a similar naphthalene core but different substituents, affecting its reactivity and applications.

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another closely related compound with slight variations in functional groups

The uniqueness of this compound lies in its specific combination of fluorine, silicon, and ethynyl groups, which confer distinct chemical properties and reactivity patterns.

Activité Biologique

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is an organic compound notable for its unique structural features, including fluorine, silicon, and hydroxyl functional groups. This compound serves as a valuable intermediate in organic synthesis and has potential applications in various biological and chemical research fields. Understanding its biological activity is crucial for leveraging its properties in scientific applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |

| CAS Number | 2621932-34-9 |

| Molecular Weight | 358.52 g/mol |

| Molecular Formula | C21H27FO2Si |

The presence of the fluorine atom at the 7-position enhances the compound's reactivity, while the triisopropylsilyl group provides steric protection, contributing to its stability and selectivity in biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The compound's structure allows it to form stable complexes with various biomolecules, which may influence cellular processes such as signaling pathways and enzyme activities.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cellular Uptake and Distribution : Research indicates that the compound's lipophilicity may facilitate its uptake into cells, where it could exert effects on cellular metabolism or signaling pathways.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. Further studies are required to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of naphthalene compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings demonstrated that it could act as a competitive inhibitor, affecting drug metabolism rates in vitro.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cellular Uptake |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 7-Fluoro-naphthol | Moderate | No | High |

| Triisopropylsilyl-naphthalene derivatives | Low | Yes | Low |

Propriétés

IUPAC Name |

7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FOSi/c1-14(2)24(15(3)4,16(5)6)13-12-18-19(22)11-10-17-8-7-9-20(23)21(17)18/h7-11,14-16,23H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHYFSCMTDZXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C(C=CC2=C1C(=CC=C2)O)F)(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.